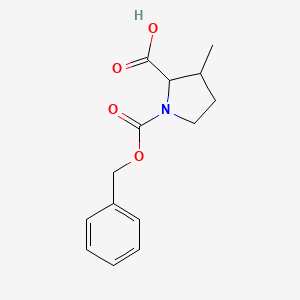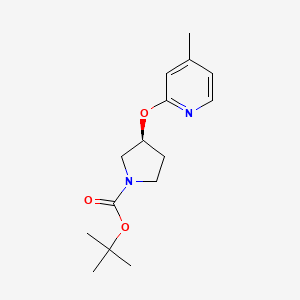
Z-Val-Leu-OH
Overview
Description
It is commonly used as a model substrate for studying the activity of proteases, aminopeptidases, and dipeptidases . The compound is characterized by its specific sequence of amino acids, which includes valine and leucine, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Val-Leu-OH typically involves the use of protected amino acids. One common method starts with the N-CBZ-Val-Leu methyl ester. The peptide is dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide monohydrate is added at 0°C. The mixture is then stirred at room temperature overnight. After removing tetrahydrofuran under vacuum, the aqueous layer is acidified with hydrochloric acid and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound as a white solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Z-Val-Leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is particularly susceptible to hydrolysis by proteolytic enzymes, which cleave the peptide bonds between the amino acids .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at an optimal pH of 8.0 and temperatures up to 45°C.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments and individual amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Z-Val-Leu-OH is widely used in scientific research due to its role as a model substrate for studying enzyme activity. Its applications include:
Chemistry: Used to study the mechanisms of peptide bond formation and cleavage.
Biology: Serves as a substrate for proteases, aiding in the understanding of protein degradation and turnover.
Medicine: Helps in the development of enzyme inhibitors for therapeutic purposes.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Z-Val-Leu-OH involves its interaction with proteolytic enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. This process involves the cleavage of the peptide bond between valine and leucine, resulting in the formation of smaller peptide fragments. The molecular targets include the active sites of proteases, and the pathways involved are those related to protein degradation and metabolism .
Comparison with Similar Compounds
Similar Compounds
Z-Val-Ile-OH: Similar in structure but contains isoleucine instead of leucine.
Z-Leu-Leu-OH: Contains two leucine residues instead of valine and leucine.
Z-Val-Val-OH: Contains two valine residues instead of valine and leucine.
Uniqueness
Z-Val-Leu-OH is unique due to its specific sequence of valine and leucine, which makes it a valuable tool for studying the activity of proteases that specifically recognize and cleave this sequence. Its distinct structure allows for targeted research applications and provides insights into the mechanisms of peptide bond cleavage and enzyme specificity.
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKBDCDDUXJCU-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B7980326.png)
![2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]acetate](/img/structure/B7980351.png)
![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B7980356.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate](/img/structure/B7980363.png)
